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Compound of Interest

Compound Name: AR-C67085

Cat. No.: B605564

An In-depth Examination of the Chemical Structure, Pharmacological Properties, and
Experimental Evaluation of a Potent P2Y12 Receptor Antagonist.

This technical guide provides a comprehensive overview of AR-C67085, a key tool compound
for studying the P2Y12 receptor. Designed for researchers, scientists, and drug development
professionals, this document details its chemical and pharmacological characteristics, provides
methodologies for its experimental use, and illustrates the associated signaling pathways.

Chemical Structure and Properties

AR-C67085, also known as PSB-0413, is a synthetic organic compound recognized for its
potent and selective antagonist activity at the P2Y12 receptor.[1][2] Its chemical identity and
key physicochemical properties are summarized below.
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Property Value

[[[(2R,3S,4R,5R)-5-(6-amino-2-
propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-

IUPAC Name ylmethoxy-hydroxyphosphorylloxy-
hydroxyphosphoryl]-dichloromethyl]phosphonic
acid[1]

Synonyms AR-C67085MX, ARC-67085, PSB-0413[2]

Molecular Formula C14H22CI2Ns012P3S[1]

Molecular Weight 648.23 g/mol [1]

SMILES NC1=C2N=CN([C@ @H]30--INVALID-LINK----
INVALID-LINK--[C@H]30)C2=NC(SCCC)=N1

Hydrogen Bond Acceptors 16[2]

Hydrogen Bond Donors 712]

Rotatable Bonds 11[2]

Topological Polar Surface Area 324.63 A7?]

Pharmacological Properties

AR-C67085 is a selective and potent antagonist of the P2Y12 receptor, a G protein-coupled
receptor (GPCR) crucial for ADP-induced platelet aggregation.[3][4] Its primary mechanism of
action involves the competitive inhibition of ADP binding to the P2Y12 receptor on platelets,
thereby blocking the signaling cascade that leads to thrombus formation.

The pharmacological activity of AR-C67085 has been quantified in various in vitro assays. The
following table summarizes key activity parameters.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10997570/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=1756
https://pmc.ncbi.nlm.nih.gov/articles/PMC10997570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10997570/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=1756
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=1756
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=1756
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=refs&ligandId=1756
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24114622/
https://pubmed.ncbi.nlm.nih.gov/16611109/
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Assay Type Target Species Reference
ADP-induced
P2Y12
pKB 8.54 £ 0.06 platelet Human [1]
] Receptor
aggregation
Inhibition of
ADP-induced P2T Receptor
pICso 8.60 Platelets [5]
platelet (P2Y12)
aggregation
Radioligand
o P2Y12
pKd 8.2 Binding Human
Receptor
Assay
~1 nM Radioligand
_ ] o P2Y12
Ki (estimated Binding Human
Receptor
from pKd) Assay

Signaling Pathway

The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand ADP, it
initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels. This reduction in cAMP, along with signaling through other pathways
such as PI3K activation, culminates in the activation of the glycoprotein lib/llla receptor, a key
step in platelet aggregation. AR-C67085 competitively blocks the initial step of this pathway,
the binding of ADP to the P2Y12 receptor.

Intracellular Space

Extracellular Space

Leads to

Platelet Membrane Activates PI3K Activation
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P2Y12 receptor signaling pathway and the inhibitory action of AR-C67085.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to
characterize the activity of AR-C67085.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of AR-
C67085 for the P2Y12 receptor.

Objective: To determine the inhibition constant (Ki) of AR-C67085 at the human P2Y12
receptor.

Materials:

o Receptor Source: Membranes from CHO-K1 cells stably expressing the human P2Y12
receptor.

e Radioligand: [3H]-PSB-0413 (a radiolabeled analog of AR-C67085).
e Test Compound: AR-C67085.

e Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4.

e Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.

« Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5%
polyethyleneimine (PEI).

o Scintillation Cocktail and Counter.
Procedure:

 Membrane Preparation: Homogenize CHO-K1 cells expressing the P2Y12 receptor in cold
lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay
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buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

o Assay Setup: In a 96-well plate, combine the following in a final volume of 200 pL:

[e]

50 pL of cell membrane suspension (typically 10-20 ug of protein).

o

50 pL of [H]-PSB-0413 at a fixed concentration (e.g., near its Kd value).

[¢]

50 uL of varying concentrations of AR-C67085 (for competition curve) or buffer (for total
binding).

[¢]

For non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist
(e.g., 10 uM unlabeled AR-C67085).

 Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to
reach equilibrium.

« Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter
plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to
separate bound from free radioligand.

o Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the
radioactivity using a scintillation counter.

e Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the AR-C67085
concentration.

o Determine the ICso value (the concentration of AR-C67085 that inhibits 50% of the specific
binding of the radioligand) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

ADP-Induced Platelet Aggregation Assay
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This protocol details the methodology used to determine the antagonist potency (pKB) of AR-
C67085 in human platelet-rich plasma.

Objective: To quantify the inhibitory effect of AR-C67085 on ADP-induced platelet aggregation.
Materials:

e Blood Sample: Freshly drawn human venous blood collected into tubes containing an
anticoagulant (e.g., heparin).

o Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed.

o Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.
e Agonist: Adenosine diphosphate (ADP).

e Test Compound: AR-C67085.

o Aggregometer: A light transmission aggregometer.

Procedure:

e PRP and PPP Preparation:

o Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain
PRP.

o Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
o Adjust the platelet count in the PRP if necessary using PPP.
e Aggregometer Setup:

o Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100%
aggregation.

o Assay Performance:
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[e]

Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at
37°C.

[e]

Add varying concentrations of AR-C67085 to the PRP and incubate for a specified time
(e.g., 2-5 minutes).

[e]

Initiate platelet aggregation by adding a fixed concentration of ADP.

o

Record the change in light transmission for 5-10 minutes.

o Data Analysis:

o Generate concentration-response curves for ADP in the absence and presence of different
concentrations of AR-C67085.

o Determine the dose ratio for each concentration of AR-C67085.

o Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the
molar concentration of AR-C67085.

o The x-intercept of the Schild plot provides the pAz value, which is equivalent to the pKB for
a competitive antagonist.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro platelet aggregation inhibition
assay.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/product/b605564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Collect Human
Venous Blood

Prepare Platelet-Rich Prepare Platelet-Poor
Plasma (PRP) Plasma (PPP)

Agaregation Assee/

Calibrate Aggregometer
(PRP=0%, PPP=100%)

l

Pre-incubate PRP with
AR-C67085 or Vehicle

Add ADP to
Initiate Aggregation

Record Light
Transmission

Data Ahalysis

Generate Dose-Response
Curves

Construct Schild Plot

Determine pKB Value

Click to download full resolution via product page

Workflow for determining the antagonist potency of AR-C67085.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological characterization of P2Y receptor subtypes — an update - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. AR-C67085 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

» 3. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and
pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

» 4. Biology and pharmacology of the platelet P2Y12 receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]

¢ 5. medchemexpress.com [medchemexpress.com]

¢ To cite this document: BenchChem. [AR-C67085: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605564+#ar-c67085-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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